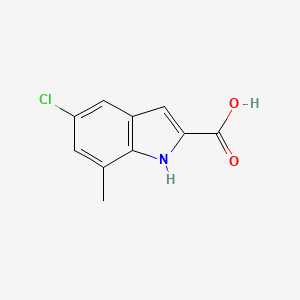
Ácido 2-metil-4-(piridin-2-ilcarbamoyl)butírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is an organic compound that belongs to the class of butyric acids It is characterized by the presence of a pyridine ring attached to a butyric acid backbone through a carbamoyl linkage
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for diverse chemical modifications.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids. These studies help in understanding its mechanism of action and potential therapeutic uses.
Métodos De Preparación
The synthesis of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with 2-methyl-4-chlorobutyric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The pyridine ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nitration may require the use of concentrated nitric acid and sulfuric acid, while halogenation may involve the use of halogens like chlorine or bromine in the presence of a catalyst.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid can be compared with other similar compounds, such as:
2-Methyl-4-(pyridin-3-ylcarbamoyl)-butyric acid: This compound has the pyridine ring attached at the 3-position instead of the 2-position. The change in position can affect its reactivity and biological activity.
2-Methyl-4-(pyridin-4-ylcarbamoyl)-butyric acid: Here, the pyridine ring is attached at the 4-position
The uniqueness of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid lies in its specific structural arrangement, which influences its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
2-methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(11(15)16)5-6-10(14)13-9-4-2-3-7-12-9/h2-4,7-8H,5-6H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQVPDETVJLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)


![N-[4-(trifluoromethyl)phenyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2356126.png)
![1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine](/img/structure/B2356127.png)

![N-(2-ethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)
![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

